
(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid
structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
(5-(Ethoxycarbonyl)pyridin-3-

yl)boronic acid

Cat. No.: B1395978 Get Quote

An In-Depth Technical Guide to (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid: Structure,

Synthesis, and Application

Introduction
In the landscape of modern medicinal chemistry and synthetic organic chemistry, pyridinyl

boronic acids have emerged as indispensable building blocks. Their utility, primarily in

palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex

biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmacologically

active compounds. This guide focuses on a specific, highly functionalized reagent: (5-
(Ethoxycarbonyl)pyridin-3-yl)boronic acid.

This document serves as a technical resource for researchers, scientists, and drug

development professionals. It will provide a comprehensive overview of the molecule's

structural and physicochemical properties, delve into its synthesis and analytical

characterization, and explore its critical role as a synthetic intermediate in the development of

novel therapeutics. The narrative is grounded in established chemical principles, offering

insights into the causality behind experimental choices and protocols.

Core Molecular Profile
A thorough understanding of a reagent begins with its fundamental identity and properties. This

section outlines the key identifiers and physicochemical data for (5-(Ethoxycarbonyl)pyridin-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1395978?utm_src=pdf-interest
https://www.benchchem.com/product/b1395978?utm_src=pdf-body
https://www.benchchem.com/product/b1395978?utm_src=pdf-body
https://www.benchchem.com/product/b1395978?utm_src=pdf-body
https://www.benchchem.com/product/b1395978?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3-yl)boronic acid.

Nomenclature and Chemical Identifiers
Precise identification is critical for sourcing, regulatory compliance, and scientific

communication.

Identifier Value Source

IUPAC Name
(5-Ethoxycarbonylpyridin-3-

yl)boronic acid
[1]

CAS Number 875781-62-7 [1][2][3]

Molecular Formula C₈H₁₀BNO₄ [1][2][3]

Molecular Weight 194.98 g/mol [2][3]

Synonyms

5-(Ethoxycarbonyl)pyridine-3-

boronic acid, 5-borono-3-

Pyridinecarboxylic acid 3-ethyl

ester

[2][3]

InChI

InChI=1S/C8H10BNO4/c1-2-

14-8(11)6-3-7(9(12)13)5-10-4-

6/h3-5,12-13H,2H2,1H3

[1]

InChI Key
ANWGKOKCTGJGCD-

UHFFFAOYSA-N
[1]

Canonical SMILES
CCOC(=O)C1=CN=CC(B(O)O

)=C1
[1]

Structural Representation
The structure combines a pyridine ring, a boronic acid group at the 3-position, and an

ethoxycarbonyl (ethyl ester) group at the 5-position. This specific arrangement of functional

groups offers distinct reactivity and opportunities for further molecular elaboration.

Caption: 2D structure of (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid.
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Physicochemical Properties
These properties are essential for handling, storage, and designing reaction conditions.

Property Value / Observation Rationale and Field Insight

Appearance White to light yellow solid.[2][4]

Color variation is common for

boronic acids and can depend

on purity and age. Minor

coloration typically does not

affect reactivity in cross-

coupling reactions.

Purity Typically ≥95-98%.[1]

High purity is crucial to avoid

side reactions and catalyst

poisoning, especially in

sensitive catalytic cycles like

the Suzuki-Miyaura coupling.

Storage
Store at 2-8°C under an inert

atmosphere.[2][4][5]

Boronic acids are prone to

dehydration to form cyclic

anhydride trimers (boroxines).

Refrigeration and inert

atmosphere minimize this

degradation, ensuring reagent

integrity.

Acidity (pKa)

Not empirically determined for

this specific molecule, but aryl

boronic acids typically have

pKa values in the range of 8-

10.[6]

At physiological pH, the

boronic acid exists

predominantly in its neutral,

trigonal planar form. In basic

aqueous solutions used for

cross-coupling, it converts to

the more nucleophilic

tetrahedral boronate species,

which is essential for the

transmetalation step.[7]
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Synthesis and Analytical Validation
The reliable synthesis and rigorous characterization of building blocks are foundational to

successful drug discovery campaigns.

Synthetic Strategy: Miyaura Borylation
While multiple synthetic routes to aryl boronic acids exist, the most common and industrially

scalable method for preparing functionalized heteroaryl boronic acids is the palladium-

catalyzed Miyaura borylation.[7] This reaction involves the cross-coupling of a heteroaryl halide

(or triflate) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).

The choice of starting material is critical. For the target molecule, ethyl 5-bromonicotinate is an

ideal precursor due to its commercial availability and the reactivity of the C-Br bond in

palladium-catalyzed reactions.

Ethyl 5-bromonicotinate
(Precursor)

Miyaura Borylation Reaction
(Heat, Inert Atmosphere)

Bis(pinacolato)diboron (B₂pin₂)
+ KOAc (Base)

+ Pd(dppf)Cl₂ (Catalyst)

Dioxane or DMSO
(Solvent)

Pinacol Ester Intermediate

Forms stable intermediate

Acidic or Basic Workup
(e.g., HCl or NaOH aq.)

Deprotection

(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid
(Final Product)
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Caption: General workflow for the synthesis via Miyaura borylation.

Experimental Protocol: A Representative Synthesis
This protocol is a self-validating system, designed for reproducibility and high yield.

Objective: To synthesize (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid from ethyl 5-

bromonicotinate.

Materials:

Ethyl 5-bromonicotinate (1.0 eq)

Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

Potassium Acetate (KOAc), anhydrous (3.0 eq)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

1,4-Dioxane, anhydrous

Procedure:

Inert Atmosphere Setup: To a dry round-bottom flask equipped with a magnetic stir bar and

reflux condenser, add ethyl 5-bromonicotinate, B₂pin₂, and anhydrous potassium acetate.

System Purge: Evacuate and backfill the flask with argon or nitrogen three times. This step is

critical to remove oxygen, which can deactivate the palladium catalyst.

Reagent Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst

followed by anhydrous 1,4-dioxane.

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours. Monitor

the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

Work-up (Pinacol Ester Isolation): Cool the mixture to room temperature. Dilute with ethyl

acetate and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate
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under reduced pressure. The crude product is the pinacol ester intermediate.

Deprotection/Hydrolysis: Dissolve the crude pinacol ester in a suitable solvent mixture (e.g.,

acetone/water). Add an aqueous acid (e.g., 2M HCl) and stir at room temperature until

cleavage is complete (typically 1-4 hours, monitored by LC-MS).

Purification: Extract the aqueous layer with an organic solvent like ethyl acetate to remove

organic impurities. Adjust the pH of the aqueous layer to precipitate the boronic acid product,

which can then be collected by filtration, washed with cold water, and dried under vacuum.

Analytical Characterization
Confirming the identity and purity of the final compound is non-negotiable.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals

for the pyridine ring protons (typically in the aromatic region, δ 7.5-9.0 ppm), the ethyl group

quartet and triplet, and a broad singlet for the boronic acid -OH protons, which may

exchange with D₂O.

¹¹B NMR Spectroscopy: This technique is highly diagnostic for boron-containing compounds.

A signal in the range of δ 25-30 ppm (relative to BF₃·OEt₂) is characteristic of a trigonal aryl

boronic acid.[8]

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive

mode should show the [M+H]⁺ ion at m/z 196.0. High-resolution mass spectrometry (HRMS)

can be used to confirm the elemental composition.[9] The analysis can sometimes be

complicated by the formation of boroxines or solvent adducts.[9][10]

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using

reverse-phase HPLC with UV detection. The method should demonstrate a single major

peak corresponding to the product, allowing for quantification of purity against known

standards.

Utility in Drug Discovery and Development
The true value of (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid lies in its application as a

versatile building block.
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The Suzuki-Miyaura Cross-Coupling Reaction
This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis, enabling the

formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[11]

Pyridinyl boronic acids are key participants, allowing for the introduction of the pyridine moiety

into a target molecule.

The catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.

Transmetalation: The boronic acid (after activation by a base to form a boronate) transfers its

organic group to the palladium center.

Reductive Elimination: The two organic groups couple and are eliminated from the palladium

center, forming the new C-C bond and regenerating the Pd(0) catalyst.
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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

Strategic Importance in Medicinal Chemistry
Privileged Scaffold: The pyridine ring is a "privileged scaffold" in medicinal chemistry,

appearing in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond

acceptor and improve the pharmacokinetic properties of a molecule.

Versatile Functional Handle: The ethoxycarbonyl group is not merely a passive substituent. It

can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled

with amines to form amides—a key linkage in many drug candidates. This provides a

secondary point for diversification.
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Bioisostere and Inhibitor: The boronic acid functional group itself has gained significant

traction in drug design.[12] It can act as a bioisostere of carboxylic acids and form reversible

covalent bonds with serine, threonine, or cysteine residues in enzyme active sites.[6][7] This

property was famously exploited in the proteasome inhibitor bortezomib (Velcade®).[7][12]

Conclusion and Future Outlook
(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid is more than a simple chemical reagent; it is a

strategic tool for the efficient construction of complex molecular architectures. Its well-defined

structure, predictable reactivity in Suzuki-Miyaura cross-coupling, and the presence of a

modifiable ester group make it a high-value building block for drug discovery programs. As the

demand for novel, structurally diverse small molecules continues to grow, the importance of

functionalized heteroaryl boronic acids like this one will only increase, enabling chemists to

rapidly access new chemical space and accelerate the development of next-generation

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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